molecular formula C16H17NO B2894378 (E)-3-(dimethylamino)-1-naphthalen-2-ylbut-2-en-1-one CAS No. 477890-38-3

(E)-3-(dimethylamino)-1-naphthalen-2-ylbut-2-en-1-one

Cat. No. B2894378
CAS RN: 477890-38-3
M. Wt: 239.318
InChI Key: YFDZASPAPWZVRI-ZRDIBKRKSA-N
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Description

(E)-3-(Dimethylamino)-1-naphthalen-2-ylbut-2-en-1-one, also known as DMNB, is an organic compound that is used in many scientific applications. It is a versatile compound that is used in a variety of synthetic and analytical processes, as well as in biochemistry and physiology.

Scientific Research Applications

Fluorescence Chemosensors for Metal Ions

A key application of "(E)-3-(dimethylamino)-1-naphthalen-2-ylbut-2-en-1-one" derivatives is in the development of highly selective fluorescent chemosensors. For instance, derivatives of this compound have been synthesized to act as chemosensors for Al(III) ions, demonstrating enhanced fluorescent emissions upon binding, making them useful for detecting Al(III) ions in various environments, including biological cells through bioimaging (Ding et al., 2013). Additionally, another study highlighted its application in fluorescence imaging of zinc distribution within HeLa cells and Arabidopsis, showcasing the compound's ability to enable high-resolution imaging of specific metal ions in biological samples (Ji Ha Lee et al., 2015).

Solvatochromism and Photophysical Studies

The compound and its related probes, like acrylodan, have been extensively studied for their solvatochromic properties in various solvents. These studies are crucial for understanding the behavior of these probes in different environments, particularly in biological systems where they are used to investigate protein folding and dynamics. Research has indicated that the photophysical behavior of these probes in aqueous mixtures of alcohols offers insights into solvent effects on max emission, aiding in the interpretation of these probes in biological studies (Fermín Moreno Cerezo et al., 2001).

Molecular and Crystal Structures

Several studies have focused on the molecular and crystal structures of "(E)-3-(dimethylamino)-1-naphthalen-2-ylbut-2-en-1-one" derivatives, analyzing their geometric configurations and intramolecular interactions. These structural studies provide essential insights into how the molecular structure influences the compound's photophysical properties and reactivity, relevant for designing more effective sensors and imaging agents. For instance, the study of the crystal structure and spectroscopic properties of stilbazolium dyes with this chemical backbone reveals detailed insights into their solvatochromism and potential for high Stokes shift, crucial for developing efficient fluorescent probes (R. Bakalska et al., 2017).

Selective Fluorescence Imaging

The compound's derivatives exhibit selective fluorescence imaging capabilities, particularly for zinc ions, highlighting its potential for specific biochemical imaging applications. Such specificity allows for the visualization of the distribution and concentration of zinc ions in cellular contexts, providing valuable information on cellular processes and metal ion homeostasis (Ji Ha Lee et al., 2015).

properties

IUPAC Name

(E)-3-(dimethylamino)-1-naphthalen-2-ylbut-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO/c1-12(17(2)3)10-16(18)15-9-8-13-6-4-5-7-14(13)11-15/h4-11H,1-3H3/b12-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFDZASPAPWZVRI-ZRDIBKRKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C1=CC2=CC=CC=C2C=C1)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)C1=CC2=CC=CC=C2C=C1)/N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(dimethylamino)-1-(naphthalen-2-yl)but-2-en-1-one

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